Cas no 110621-93-7 (Pyrimido[5,4-e]-1,2,4-triazine-3,5,7(6H)-trione,2,4,4a,8-tetrahydro-4-hydroxy-4a-1H-indol-3-yl-6,8-dimethyl-)
![Pyrimido[5,4-e]-1,2,4-triazine-3,5,7(6H)-trione,2,4,4a,8-tetrahydro-4-hydroxy-4a-1H-indol-3-yl-6,8-dimethyl- structure](https://es.kuujia.com/scimg/cas/110621-93-7x500.png)
110621-93-7 structure
Nombre del producto:Pyrimido[5,4-e]-1,2,4-triazine-3,5,7(6H)-trione,2,4,4a,8-tetrahydro-4-hydroxy-4a-1H-indol-3-yl-6,8-dimethyl-
Pyrimido[5,4-e]-1,2,4-triazine-3,5,7(6H)-trione,2,4,4a,8-tetrahydro-4-hydroxy-4a-1H-indol-3-yl-6,8-dimethyl- Propiedades químicas y físicas
Nombre e identificación
-
- Pyrimido[5,4-e]-1,2,4-triazine-3,5,7(6H)-trione,2,4,4a,8-tetrahydro-4-hydroxy-4a-1H-indol-3-yl-6,8-dimethyl-
- Pyrimido[5,4-e]-1,2,4-triazine-3,5,7(6H)-trione,2,4,4a,8-tetrahydro-4-hydroxy-4a-(1H-indol-3-yl)-6,8-dimethyl- (9CI)
- 4-hydroxy-4a-(1H-indol-3-yl)-6,8-dimethyl-2H-pyrimido[5,4-e][1,2,4]triazine-3,5,7-trione
- 3,4-Dihydroxy-4a-(1H-indol-3-yl)-6,8-dimethyl-4,8-dihydropyrimido[5,4-e][1,2,4]triazine-5,7(4aH,6H)-dione
- BRN 5652024
- DTXSID10911799
- Pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione, 2,4,4a,8-tetrahydro-6,8-dimethyl-4-hydroxy-4a-(1H-indol-3-yl)-
- 110621-93-7
-
- Renchi: InChI=1S/C15H14N6O4/c1-19-11-15(12(22)20(2)14(19)24,21(25)13(23)18-17-11)9-7-16-10-6-4-3-5-8(9)10/h3-7,16,25H,1-2H3,(H,18,23)
- Clave inchi: UBAMHOXIGSPNQM-UHFFFAOYSA-N
- Sonrisas: O=C1NN=C2N(C(N(C(=O)C2(C2=CNC3=CC=CC=C23)N1O)C)=O)C
Atributos calculados
- Calidad precisa: 341.09999
- Masa isotópica única: 342.10765295g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 25
- Cuenta de enlace giratorio: 1
- Complejidad: 681
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -0.2
- Superficie del Polo topológico: 121Ų
Propiedades experimentales
- PSA: 118.44
Pyrimido[5,4-e]-1,2,4-triazine-3,5,7(6H)-trione,2,4,4a,8-tetrahydro-4-hydroxy-4a-1H-indol-3-yl-6,8-dimethyl- Literatura relevante
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
110621-93-7 (Pyrimido[5,4-e]-1,2,4-triazine-3,5,7(6H)-trione,2,4,4a,8-tetrahydro-4-hydroxy-4a-1H-indol-3-yl-6,8-dimethyl-) Productos relacionados
- 111160-56-6((2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonic Acid Diphenyl Ester)
- 1031992-87-6(N-[(4-methoxyphenyl)methyl]-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide)
- 1251134-90-3(3-(2-bromophenyl)-5-cyclopropyl-1H-1,2,4-triazole)
- 1266719-32-7(5-amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one)
- 2248198-57-2((2R)-2-(3,4-Difluorophenyl)propan-1-amine)
- 1396847-52-1(3-acetyl-N-({pyrazolo1,5-apyridin-3-yl}methyl)benzene-1-sulfonamide)
- 168555-66-6(Fosbretabulin disodium)
- 327101-40-6(ethyl 4-(2E)-3-5-(3-chlorophenyl)furan-2-yl-2-cyanoprop-2-enamidobenzoate)
- 1807215-02-6(Ethyl 3-chloro-4-cyano-5-nitrophenylacetate)
- 160007-80-7(2-(benzylsulfanyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide)
Proveedores recomendados
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Hebei Ganmiao New material Technology Co., LTD
Miembros de la medalla de oro
Proveedor de China
Lote

Hubei Changfu Chemical Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
